β2i Subunit Selectivity: LU-002i Versus LU-002c (β2c-Selective Sibling Compound)
LU-002i was designed as the β2i-selective counterpart to LU-002c (β2c-selective). In Raji cell lysates assessed by competitive ABPP, LU-002i inhibits β2i with an IC50 of 0.18 µM and β2c with an IC50 of 12.1 µM, yielding a β2c/β2i selectivity ratio of 67. In contrast, LU-002c inhibits β2c with an IC50 of 0.005 µM and β2i with an IC50 of 0.14 µM, resulting in a β2i/β2c ratio of 27 [1]. Thus, the two compounds exhibit inverse selectivity profiles: LU-002i preferentially targets the immunoproteasome trypsin-like site, whereas LU-002c targets the constitutive counterpart.
| Evidence Dimension | β2i vs β2c subunit selectivity ratio |
|---|---|
| Target Compound Data | LU-002i: IC50 β2i = 0.18 µM; IC50 β2c = 12.1 µM; ratio β2c/β2i = 67 |
| Comparator Or Baseline | LU-002c: IC50 β2c = 0.005 µM; IC50 β2i = 0.14 µM; ratio β2i/β2c = 27 |
| Quantified Difference | LU-002i provides >67-fold discrimination favoring β2i; LU-002c provides 27-fold discrimination favoring β2c. Direction of selectivity is reversed. |
| Conditions | Competitive ABPP in Raji cell lysates; inhibitors tested at 0.01–10 µM final concentrations [1] |
Why This Matters
Procurement for immunoproteasome-focused studies requires the correct selectivity vector; substituting LU-002c for LU-002i would target the wrong subunit and invalidate β2i-specific functional conclusions.
- [1] Xin BT, de Bruin G, Huber EM, et al. Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. J Med Chem. 2019;62(3):1626-1642. doi:10.1021/acs.jmedchem.8b01884 View Source
